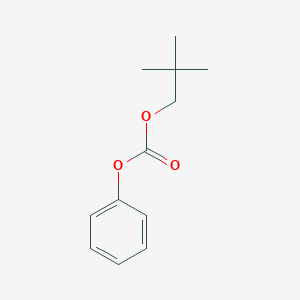

2,2-Dimethylpropyl phenyl carbonate

Description

Evolution and Significance of Carbonate Functional Groups

Organic carbonates, characterized by a carbonyl group flanked by two oxygen atoms, have a rich history in organic chemistry. sigmaaldrich.comnih.gov Initially, their application was somewhat limited, often being seen as simple derivatives of carbonic acid. However, the 20th and 21st centuries have witnessed a dramatic expansion in their roles. nih.gov Today, carbonate esters are recognized as crucial intermediates, protecting groups, and precursors in a vast array of synthetic transformations. nih.gov Their utility spans from being key components in the synthesis of polymers like polycarbonates, used in everyday materials such as eyeglass lenses and compact discs, to serving as solvents and mild alkylating or arylating agents. johnshopkins.edu

The significance of the carbonate functional group also lies in its contribution to greener and more sustainable chemistry. The development of synthetic routes utilizing carbon dioxide as a C1 building block for the formation of carbonates represents a significant step towards carbon capture and utilization strategies. researchgate.net Furthermore, the reactivity of carbonates can be finely tuned by modifying their substituents, offering a high degree of control in synthetic design.

Rationale for the Design and Investigation of Mixed Alkyl-Aryl Carbonates

Mixed alkyl-aryl carbonates, which feature both an aliphatic and an aromatic substituent attached to the carbonate core, represent a particularly interesting subclass of these esters. The rationale behind their design and investigation stems from the unique combination of electronic and steric properties they possess. The aryl group, typically a phenyl ring, can be readily modified with electron-withdrawing or electron-donating groups, thereby influencing the electrophilicity of the carbonyl carbon. smolecule.com This allows for the modulation of the carbonate's reactivity towards nucleophiles.

The alkyl group, on the other hand, can introduce steric bulk, which can direct the regioselectivity of reactions and influence the stability of the molecule. This duality of control makes mixed alkyl-aryl carbonates valuable tools for a range of synthetic applications, including the synthesis of other carbonates through transesterification and the formation of carbamates. johnshopkins.edusmolecule.com The ability to systematically vary both the alkyl and aryl components allows for the fine-tuning of reactivity and selectivity, a key goal in modern organic synthesis.

Specific Focus on 2,2-Dimethylpropyl Phenyl Carbonate: An Academic Research Perspective

Within the class of mixed alkyl-aryl carbonates, this compound, also known as neopentyl phenyl carbonate, serves as a compelling case study from an academic research standpoint. The defining feature of this molecule is the sterically demanding neopentyl group, (CH₃)₃CCH₂-. This bulky substituent can be expected to exert significant steric hindrance around the carbonate linkage, potentially leading to interesting and selective reactivity.

Academic research into a molecule like this compound would likely focus on several key areas. Firstly, the synthesis of this sterically hindered carbonate itself presents a challenge, and the development of efficient and high-yielding synthetic methods would be a valuable contribution. Secondly, the unique reactivity profile of this compound would be of great interest. For instance, the steric bulk of the neopentyl group could influence the regioselectivity of nucleophilic attack, favoring reaction at the less hindered phenyl side. This could be exploited in the development of new protecting group strategies or in the synthesis of complex molecules where selective functionalization is required. Furthermore, studying the thermal and chemical stability of this compound would provide insights into the impact of steric hindrance on the properties of carbonate esters.

Overview of Research Objectives and Outline Structure

This article aims to provide a comprehensive overview of this compound from a chemical research perspective. The subsequent sections will delve into the known and potential synthetic routes to this compound, its key chemical and physical properties, and a more detailed discussion of its potential applications in academic research. The information is structured to provide a clear and scientifically accurate account of this specific mixed alkyl-aryl carbonate, highlighting its potential as a subject of further investigation in the field of organic chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for understanding its behavior and potential applications in a research context.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)COC(=O)OC1=CC=CC=C1 |

| InChI Key | NPZHSLKOUUVCQB-UHFFFAOYSA-N |

Data sourced from Smolecule smolecule.com

Potential Synthetic Routes and Precursors

The synthesis of this compound can be approached through several established methods for carbonate formation. A common strategy involves the reaction of a suitable precursor, such as a chloroformate, with an alcohol or phenol (B47542).

A likely precursor for the synthesis of this compound is neopentyl chloroformate . The properties of this key starting material are summarized below.

| Property | Value |

| Molecular Formula | (CH₃)₃CCH₂OCOCl |

| CAS Number | 20412-38-8 |

| Molecular Weight | 150.60 g/mol |

| Boiling Point | 55 °C/36 mmHg (lit.) |

| Density | 1.003 g/mL at 25 °C (lit.) |

Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com

The synthesis would likely proceed via the reaction of neopentyl chloroformate with phenol in the presence of a base to neutralize the HCl byproduct.

Alternatively, transesterification reactions offer a phosgene-free route. For instance, the reaction of diphenyl carbonate with neopentyl alcohol, or dimethyl carbonate with both phenol and neopentyl alcohol under catalytic conditions, could potentially yield the desired mixed carbonate. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

13183-19-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2,2-dimethylpropyl phenyl carbonate |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

NPZHSLKOUUVCQB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)COC(=O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)COC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylpropyl Phenyl Carbonate

Phosgene-Free Carbonylation Approaches

The toxicity of phosgene (B1210022) has necessitated the development of safer and more sustainable carbonylation methods. researchgate.net These alternative routes often involve the use of less hazardous carbonyl sources and catalytic systems that promote high efficiency and selectivity.

Transesterification Reactions

Transesterification has emerged as a prominent phosgene-free method for the synthesis of organic carbonates. mdpi.com This approach involves the exchange of an alkoxy or aryloxy group of a carbonate with an alcohol, in this case, neopentyl alcohol (2,2-dimethylpropanol), to produce the desired 2,2-dimethylpropyl phenyl carbonate. The selection of the starting carbonate and catalyst is crucial for the success of these reactions.

Dimethyl carbonate (DMC) is considered a green reagent due to its low toxicity and the fact that it can be produced via clean processes. unive.itunive.itresearchgate.net It serves as an effective methoxycarbonylating agent in the synthesis of various carbonates. unive.it The reaction of phenol (B47542) with DMC, for instance, can yield methyl phenyl carbonate, which can then undergo further reaction. mdpi.com

In the context of synthesizing this compound, a two-step transesterification process can be envisioned. First, the transesterification of phenol with DMC would produce methyl phenyl carbonate. mdpi.comresearchgate.net Subsequently, the transesterification of methyl phenyl carbonate with 2,2-dimethylpropanol would yield the final product. The efficiency of this process is highly dependent on the catalyst and reaction conditions. For example, in the synthesis of methyl phenyl carbonate from phenol and DMC, catalysts like PbO/SiO2 have been shown to provide high conversion and selectivity. researchgate.net

The reaction conditions for such transesterification reactions are critical. Temperature plays a significant role; lower temperatures generally favor methoxycarbonylation, while higher temperatures can lead to methylation. unive.it For the synthesis of diphenyl carbonate from DMC and phenol, temperatures around 180°C have been utilized with MgO nanosheet catalysts, achieving high selectivity. mdpi.com

Table 1: Catalytic Performance in the Transesterification of Dimethyl Carbonate (DMC) with Phenol

| Catalyst | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | MPC Selectivity (%) | Reference |

| MgO nanosheets | 180 | 13 | - | 95.7 | mdpi.com |

| PbO/SiO2 | 190-195 | 10 | 72.0 | 96.5 | researchgate.net |

MPC: Methyl Phenyl Carbonate

Diphenyl carbonate (DPC) is another important reagent in phosgene-free carbonate synthesis. mdpi.comresearchgate.net It can be synthesized through the transesterification of DMC with phenol. mdpi.com DPC can then act as a transfer agent for the phenyl carbonyl group to an alcohol.

The synthesis of this compound can be achieved through the direct transesterification of DPC with 2,2-dimethylpropanol. This reaction is typically catalyzed by a suitable catalyst, such as zinc(II) acetylacetonate, which has been shown to be effective in the melt transesterification of DPC with various diols to produce polycarbonates. mdpi.com The reaction proceeds by the nucleophilic attack of the alcohol on the carbonyl carbon of DPC, leading to the displacement of a phenoxy group.

The reaction conditions, including temperature and catalyst loading, are crucial for optimizing the yield and purity of the product. For instance, in the synthesis of poly(1,4-butylene carbonate) from DPC and 1,4-butanediol, a temperature of 200°C and a reaction time of 120 minutes were found to be optimal. mdpi.com

Table 2: Melt Transesterification of Diphenyl Carbonate (DPC) with Diols using Zn(Acac)₂ Catalyst

| Diol | Temperature (°C) | Reaction Time (min) | Polymer Yield (%) | Reference |

| 1,4-Butanediol | 200 | 120 | 85.6 | mdpi.com |

While this table refers to the synthesis of polycarbonates, the underlying transesterification principle is directly applicable to the synthesis of this compound.

The mechanism of transesterification for carbonate synthesis generally involves a nucleophilic acyl substitution. smolecule.com In the case of base-catalyzed transesterification, the reaction is initiated by the deprotonation of the alcohol by the base, generating a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the carbonate ester (e.g., DMC or DPC), forming a tetrahedral intermediate. smolecule.com The subsequent collapse of this intermediate results in the elimination of a leaving group (e.g., methoxide (B1231860) or phenoxide) and the formation of the new carbonate product.

For metal-catalyzed reactions, the metal center can act as a Lewis acid, coordinating to the carbonyl oxygen of the carbonate and activating the carbonyl carbon towards nucleophilic attack by the alcohol. researchgate.net Some catalysts may first react with the alcohol to form an intermediate which then participates in the catalytic cycle. mdpi.com The reaction pathway can be influenced by the nature of the catalyst, the reactants, and the reaction conditions.

Novel Carbon Dioxide Fixation Strategies (Conceptual)

The direct utilization of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a highly attractive and sustainable approach. rsc.orgmdpi.comnih.gov While the synthesis of this compound directly from CO₂, phenol, and neopentyl alcohol is a conceptually appealing phosgene-free route, it presents significant thermodynamic and kinetic challenges due to the high stability of CO₂. nih.govnih.gov

Current research in CO₂ fixation for carbonate synthesis primarily focuses on the reaction of CO₂ with high-energy substrates like epoxides to form cyclic carbonates. rsc.orgmdpi.comnih.govrsc.org The direct synthesis of linear organic carbonates from CO₂ and alcohols is less developed but is an active area of research. mdpi.com

A conceptual pathway for the synthesis of this compound could involve a two-step process:

Synthesis of a reactive intermediate from CO₂: This could involve the reaction of CO₂ with neopentyl alcohol to form a neopentyl carbonate species. This step would likely require a highly active catalyst and conditions to overcome the thermodynamic hurdles.

Reaction with phenol: The activated neopentyl carbonate intermediate would then react with phenol to form the final product.

Alternatively, the electrochemical conversion of CO₂ in the presence of an alcohol can lead to the formation of organic carbonates. acs.org This method involves the electrochemical generation of reactive intermediates from CO₂ that can then react with the alcohol. While promising, this technology is still in the early stages of development for the synthesis of specific, unsymmetrical carbonates like this compound.

Alternative Carbonylation Routes

Beyond transesterification and direct CO₂ fixation, other carbonylation routes could potentially be adapted for the synthesis of this compound. These methods often involve the use of alternative carbonylating agents or catalytic systems.

One such approach is the oxidative carbonylation of alcohols and phenols. This method typically uses carbon monoxide (CO), an oxidant (like oxygen), and a catalyst system, often based on palladium. researchgate.net While this avoids the use of phosgene, CO is also a toxic gas, and the process requires careful control of reaction conditions.

Synthesis via Phenyl Chloroformate and 2,2-Dimethylpropan-1-ol

A principal and widely employed method for the synthesis of carbonates is the reaction of an alcohol with a chloroformate. In the case of this compound, this involves the reaction of 2,2-dimethylpropan-1-ol (also known as neopentyl alcohol) with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the sterically hindered neopentyl alcohol attacks the electrophilic carbonyl carbon of phenyl chloroformate. The presence of a base, such as pyridine (B92270) or triethylamine, is crucial for deprotonating the alcohol, thereby increasing its nucleophilicity, and for scavenging the HCl generated during the reaction, which could otherwise lead to side reactions.

Illustrative Reaction Scheme:

The selection of the base and solvent is critical for achieving high yields. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the alcohol in attacking the chloroformate. The solvent should be inert to the reactants and capable of dissolving both the alcohol and the chloroformate. Dichloromethane (B109758) and diethyl ether are common choices.

Table 1: Illustrative Reaction Parameters for Synthesis via Phenyl Chloroformate

| Parameter | Condition | Rationale |

| Reactants | Phenyl Chloroformate, 2,2-Dimethylpropan-1-ol | Primary starting materials. |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct and activates the alcohol. |

| Solvent | Dichloromethane, Diethyl Ether | Inert solvent to dissolve reactants. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

Exploration of Organometallic Reagents in Carbonate Formation

Organometallic reagents offer an alternative and sometimes more reactive pathway for the formation of carbonate esters. orgsyn.orgresearchgate.net While less common for simple carbonate synthesis compared to the chloroformate route, they can be particularly useful in specific contexts. For the synthesis of this compound, an organometallic approach could theoretically involve the reaction of a metal neopentoxide with phenyl chloroformate or the reaction of a phenoxide with a neopentyl-containing electrophile activated by a metal.

For instance, a sodium or lithium salt of 2,2-dimethylpropan-1-ol could be prepared by reacting the alcohol with a strong base like sodium hydride or an organolithium reagent. libretexts.orglibretexts.org This highly nucleophilic alkoxide can then react with phenyl chloroformate. Care must be taken to control the reaction conditions to avoid potential side reactions due to the high reactivity of the organometallic species. dokumen.pubresearchgate.net

Table 2: Potential Organometallic Reagents and Their Role

| Organometallic Reagent | Precursor | Role in Synthesis |

| Sodium neopentoxide | 2,2-Dimethylpropan-1-ol and Sodium Hydride | Highly nucleophilic alkoxide for reaction with phenyl chloroformate. |

| Lithium neopentoxide | 2,2-Dimethylpropan-1-ol and n-Butyllithium | Similar to the sodium salt, offers high reactivity. |

| Grignard Reagents | Alkyl/Aryl Halide and Magnesium | While not directly used for carbonate synthesis from an alcohol, they are key in forming C-C bonds and can be precursors to other organometallics. libretexts.org |

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and purity of the desired carbonate product, minimizing the formation of byproducts. Key factors include the choice of catalyst and the solvent system.

Influence of Catalytic Systems on Reaction Efficiency

While the reaction of an alcohol with a chloroformate is often facilitated by a stoichiometric amount of a base, catalytic approaches are also being explored for carbonate synthesis, particularly in greener and more atom-economical processes. For instance, in the synthesis of other carbonates like dimethyl carbonate, various catalytic systems have been investigated. researchgate.netrsc.org These include metal oxides, zeolites, and enzyme-based catalysts.

For the synthesis of this compound, a catalytic system could potentially involve a reusable solid base catalyst to facilitate the reaction and simplify purification. The choice of catalyst would depend on the specific synthetic route. For transesterification routes, which are alternative pathways to carbonates, Lewis or Brønsted acids and bases are commonly employed as catalysts.

Solvent Effects on Reaction Kinetics and Product Distribution

The solvent plays a multifaceted role in the synthesis of this compound. It not only dissolves the reactants but also influences the reaction rate and the distribution of products. The polarity of the solvent can affect the stability of the transition state and the solubility of any intermediates.

In reactions involving charged species, such as the alkoxide in the organometallic route, a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be beneficial. libretexts.org These solvents can solvate the cation without deactivating the nucleophilic anion. For the more common chloroformate route, a less polar solvent like dichloromethane is often sufficient. The choice of solvent can also impact the ease of product isolation and purification. A study on the synthesis of 2-phenyl benzimidazole (B57391) derivatives highlighted the significant impact of solvent choice on reaction yield, with polar solvents like methanol (B129727) and ethanol (B145695) proving most effective in that particular system. researchgate.net

Mechanistic Investigations of 2,2 Dimethylpropyl Phenyl Carbonate Reactivity

Studies on Transcarbonylation Reaction Mechanisms

Transcarbonylation is a characteristic reaction of carbonate esters, involving the exchange of alkoxy or aryloxy groups. This process is particularly relevant in polymer chemistry and in the synthesis of unsymmetrical carbonates. The mechanism proceeds through a nucleophilic addition-elimination pathway at the carbonyl carbon.

In organocatalyzed reactions, such as those involving bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a nucleophile (e.g., an alcohol) attacks the electrophilic carbonyl carbon of the carbonate. This attack leads to the formation of a transient tetrahedral intermediate. The collapse of this intermediate can then expel one of the original alkoxide or phenoxide groups, resulting in a new carbonate product.

For 2,2-dimethylpropyl phenyl carbonate, the reaction with a nucleophilic alcohol (R-OH) would proceed as follows:

Nucleophilic Attack: The alcohol attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, containing the incoming R-O- group and the original neopentyloxy and phenoxy groups attached to the central carbon.

Elimination: The intermediate collapses by eliminating either the neopentyloxide or the phenoxide as the leaving group.

Studies on related systems, such as glucose-derived cyclic carbonates, have shown that transcarbonylation can compete with other reactions like ring-opening polymerization, leading to a scrambling of regiochemistry. nih.govnih.govresearchgate.net In these cases, a thermodynamic equilibrium is often established between different carbonate structures. nih.govnih.gov For an acyclic carbonate like this compound, the direction of the equilibrium in a transcarbonylation reaction is largely dictated by the relative nucleophilicity of the attacking species and the stability of the potential leaving groups. wikipedia.org Generally, phenols are better leaving groups than aliphatic alcohols, suggesting that reaction with an aliphatic alcohol would favor the displacement of the phenoxy group. wikipedia.org

Analysis of Nucleophilic Attack Pathways on the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and serves as the primary site for nucleophilic attack. The reactivity of this center is modulated by the electronic effects of the two attached oxygen atoms and the steric hindrance imposed by the bulky neopentyl group.

The general mechanism for nucleophilic substitution at the carbonyl center is the addition-elimination pathway.

Step 1: Addition. A nucleophile (Nu⁻) adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. The planar O=C(OR)(OR') structure transforms into a tetrahedral geometry. wikipedia.org

Step 2: Elimination. The tetrahedral intermediate is typically unstable and collapses by reforming the C=O double bond and ejecting one of the substituents as a leaving group (LG⁻).

For this compound, two potential leaving groups are present: the phenoxide ion (PhO⁻) and the neopentoxide ion ((CH₃)₃CCH₂O⁻). The relative stability of these anions determines which group is preferentially eliminated. Phenoxide is a significantly better leaving group than neopentoxide because its negative charge is stabilized by resonance through the aromatic ring. Therefore, nucleophilic attack is more likely to result in the displacement of the phenyl group.

This principle is exploited in transesterification reactions where aliphatic alcohols can displace phenols from aryl carbonates to form new dialkyl or alkyl-aryl carbonates. wikipedia.org The reaction can often be driven to completion by removing the more volatile alcohol product. wikipedia.org

Table 1: Factors Influencing Nucleophilic Attack on this compound

| Factor | Description | Implication for Reactivity |

| Electrophilicity | The carbonyl carbon is electron-deficient due to the electronegativity of the three attached oxygen atoms. | Renders the carbon susceptible to attack by nucleophiles. |

| Leaving Group Ability | Phenoxide is a better leaving group than neopentoxide due to resonance stabilization. | Nucleophilic acyl substitution will preferentially displace the phenoxy group. |

| Steric Hindrance | The bulky neopentyl group can sterically hinder the approach of the nucleophile to the carbonyl center. | May slow down the reaction rate compared to less hindered carbonates. |

| Nucleophile Strength | Stronger nucleophiles will react more readily with the carbonate. | The reaction outcome and rate are dependent on the nature of the attacking nucleophile. |

Exploration of Decomposition and Rearrangement Mechanisms

The thermal and chemical stability of this compound is influenced by its structure, particularly the neopentyl group, which is known for its propensity to undergo rearrangement under certain conditions.

Decomposition: Carbonate esters can undergo thermal decomposition, often through decarboxylation (loss of CO₂). mdpi.com While this is extensively studied in cyclic carbonates, acyclic carbonates can also decompose at elevated temperatures. For this compound, potential thermal decomposition pathways could yield carbon dioxide, phenol (B47542), and products derived from the neopentyl group, such as isobutylene (B52900) and other alkenes.

Rearrangement: A key feature of the neopentyl (2,2-dimethylpropyl) framework is its susceptibility to cationic rearrangement. msu.edu If the C-O bond between the neopentyl group and the carbonate moiety cleaves heterolytically to form a neopentyl carbocation (a primary carbocation), it is expected to undergo a rapid and irreversible 1,2-methyl shift. This Wagner-Meerwein rearrangement produces the much more stable tertiary tert-amyl (1,1-dimethylpropyl) carbocation.

This rearrangement is a hallmark of Sₙ1-type reactions involving neopentyl substrates. msu.edu While the formation of a primary carbocation is generally unfavorable, it can be promoted by strong acids or Lewis acids that coordinate to one of the oxygen atoms, weakening the C-O bond. Subsequent reactions of the rearranged tert-amyl cation with a nucleophile would lead to products with a different carbon skeleton than the starting material.

Table 2: Potential Decomposition and Rearrangement Products

| Condition | Proposed Intermediate | Potential Final Product(s) | Mechanism |

| Thermal Stress | N/A | Phenol, CO₂, Isobutylene | Decarboxylation / Elimination |

| Strong Acid (H⁺) | Neopentyl carbocation → tert-Amyl carbocation | tert-Amyl alcohol, 2-Methyl-2-butene | Cationic Rearrangement (Wagner-Meerwein) |

Radical Processes Involving Carbonate Esters

While many reactions of carbonates are ionic, they can also participate in radical reactions, typically initiated by energy sources like heat or light, or through electron transfer processes.

Radical intermediates can be generated from carbonate esters via the homolytic cleavage of C–O or O–C(O) bonds. For instance, γ-irradiation of diaryl carbonates has been shown to produce phenoxy radicals, which can be trapped in pairs. rsc.org The subsequent elimination of carbon monoxide from a carbonate-derived radical is also a documented process. rsc.org

For this compound, several radical generation pathways can be envisioned:

Homolysis of the Phenyl C-O bond: This would generate a phenoxy radical and a neopentyloxycarbonyl radical.

Homolysis of the Neopentyl C-O bond: This would produce a neopentyl radical and a phenoxycarbonyl radical.

The neopentyl radical, once formed, is a primary alkyl radical. The fate of these radical intermediates can vary. They are electron-deficient species and highly reactive. youtube.com Possible subsequent reactions include:

Decarbonylation/Decarboxylation: Radicals containing the carbonate moiety can lose carbon monoxide or carbon dioxide to form new radical species. rsc.org

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form a stable product.

Addition to Alkenes: The radical can add across a double bond, initiating a polymerization or an intermolecular addition reaction. beilstein-journals.org

Recombination: Two radicals can combine (quench) in a termination step. nuv.ac.in

Electron transfer to or from the carbonate ester can initiate radical-based transformations. These processes are fundamental in electrochemistry and photoredox catalysis. beilstein-journals.org

Reductive Electron Transfer: The addition of an electron to this compound would form a radical anion. This process is observed in the reductive decomposition of cyclic carbonates like ethylene (B1197577) carbonate. researchgate.net The radical anion is a key intermediate that can subsequently fragment. For this compound, the radical anion could fragment via several pathways, for instance, by cleaving a C-O bond to release a phenoxide or neopentoxide anion and a corresponding acyl radical. This type of fragmentation via N-O bond homolysis is a key step in the radical reactions of NHPI esters. beilstein-journals.org

Oxidative Electron Transfer: Removal of an electron would generate a radical cation. The stability and subsequent reaction pathways of this radical cation would depend on where the electron is removed from (e.g., the phenyl ring, the carbonyl oxygen, or an alkoxy oxygen).

These electron transfer events can be part of a catalytic cycle or a radical chain reaction. beilstein-journals.org For example, a single-electron transfer (SET) from a suitable donor (photocatalyst, metal, or another organic molecule) could initiate the fragmentation of the carbonate into radical species, which then propagate a desired transformation. beilstein-journals.org The feasibility of such a process depends on the reduction or oxidation potential of the carbonate ester.

Advanced Spectroscopic and Chromatographic Characterization of 2,2 Dimethylpropyl Phenyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2,2-Dimethylpropyl Phenyl Carbonate. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity of atoms within the molecule can be unambiguously established.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the neopentyl group.

The phenyl group protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments. The two protons ortho to the carbonate linkage are expected to be the most deshielded. The nine protons of the tert-butyl group are chemically equivalent due to the high symmetry and rapid rotation around the carbon-carbon single bonds, resulting in a sharp singlet in the upfield region. docbrown.info The methylene (B1212753) protons adjacent to the carbonate oxygen also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.45 | Multiplet | 5H |

| Methylene (O-CH₂) | ~4.0 | Singlet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. Due to the symmetry of the neopentyl group, its four methyl carbons are equivalent and produce a single resonance. docbrown.info The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two different types of carbons in the neopentyl group (quaternary and methyl).

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~153 |

| Aromatic C-O | ~151 |

| Aromatic C-H (para) | ~129 |

| Aromatic C-H (meta) | ~126 |

| Aromatic C-H (ortho) | ~121 |

| Methylene (O-CH₂) | ~78 |

| Quaternary (C(CH₃)₃) | ~32 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and known data for neopentane. docbrown.info

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu In this compound, COSY would primarily show cross-peaks between the coupled protons within the phenyl ring, helping to delineate the ortho, meta, and para proton signals from one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It provides an unambiguous link between the proton and carbon skeletons. For instance, it would show a cross-peak connecting the methylene proton signal (~4.0 ppm) to the methylene carbon signal (~78 ppm) and the tert-butyl proton signal (~1.0 ppm) to the methyl carbon signal (~26 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com It is instrumental in piecing together the molecular fragments. Key expected HMBC correlations for this compound include:

A correlation from the methylene protons (O-CH₂) to the carbonyl carbon (C=O).

Correlations from the methylene protons to the quaternary carbon of the neopentyl group.

Correlations from the tert-butyl protons to the methylene carbon and the quaternary carbon.

Correlations from the ortho protons of the phenyl ring to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. smolecule.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. nih.gov For this compound (C₁₂H₁₆O₃), the exact mass of the molecular ion ([M]⁺) can be calculated and compared with the experimental value to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₁₂H₁₆O₃]⁺ | 208.1099 |

| [M+H]⁺ | [C₁₂H₁₇O₃]⁺ | 209.1178 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (such as the molecular ion) to provide detailed structural information. nih.gov The fragmentation of this compound is expected to be dominated by cleavages at the sterically hindered neopentyl group and the carbonate linkage.

A prominent fragmentation pathway for compounds containing a neopentyl group is the loss of a methyl radical followed by rearrangement to form a highly stable tert-butyl cation. docbrown.info Therefore, a major peak in the mass spectrum is anticipated at an m/z of 57, corresponding to the [C(CH₃)₃]⁺ ion. Other significant fragments would likely arise from cleavage of the carbonate ester bonds.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 151 | [C₇H₅O₃]⁺ | Loss of neopentyl group |

| 94 | [C₆H₅OH]⁺˙ | Phenol (B47542) molecular ion from rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the carbonyl group (C=O), the carbonate O-C-O linkages, the aromatic phenyl ring, and the aliphatic neopentyl group.

The analysis of aromatic carbonates reveals distinct spectral features. spectroscopyonline.comspectroscopyonline.com The most prominent peak in the spectrum is the C=O stretching vibration, which for aromatic carbonates typically appears in the range of 1820-1775 cm⁻¹. spectroscopyonline.comspectroscopyonline.com This is at a higher wavenumber compared to saturated esters (around 1735 cm⁻¹) and is a key indicator for the presence of the phenyl carbonate moiety. libretexts.org The conjugation of the phenyl ring with the carbonate group influences the electronic environment of the carbonyl bond, leading to this characteristic shift.

Another significant feature is the asymmetric stretching of the O-C-O bond, which is expected to be observed in the region of 1230-1205 cm⁻¹. spectroscopyonline.com Additionally, the O-C-C stretching vibration of the carbonate structure should produce a peak in the 1060-1000 cm⁻¹ range. spectroscopyonline.com

The presence of the aromatic phenyl group will be confirmed by several bands. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.czlibretexts.org Furthermore, C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.czlibretexts.org

The aliphatic 2,2-dimethylpropyl (neopentyl) group will also produce characteristic signals. The stretching vibrations of the sp³ hybridized C-H bonds are expected in the 3000-2850 cm⁻¹ range. libretexts.orgmsu.edu The presence of the tertiary butyl moiety within the neopentyl group will likely result in distinct bending vibrations for the methyl groups.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch | Aromatic Carbonate | 1820 - 1775 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (Neopentyl) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1585 and 1500 - 1400 |

| O-C-O Asymmetric Stretch | Carbonate | 1230 - 1205 |

| O-C-C Stretch | Carbonate | 1060 - 1000 |

This table is generated based on typical ranges for the specified functional groups. spectroscopyonline.comspectroscopyonline.comvscht.czlibretexts.orgmsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in assessing its purity and identifying any potential impurities from the synthesis process.

For the GC separation, a capillary column, such as an OV-101 or a similar non-polar to moderately polar stationary phase, would be suitable. nih.gov The oven temperature would be programmed to ramp up to ensure the elution of the target compound and any potential impurities with different boiling points. The injector temperature would be set high enough to ensure complete volatilization of the sample without causing thermal degradation.

The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for compounds with structures like neopentane, the molecular ion peak can be very weak or even absent due to the high stability of the tertiary carbocation formed upon fragmentation. docbrown.info

The fragmentation pattern of this compound is anticipated to be dominated by several key cleavages. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for esters and carbonates. libretexts.orgmiamioh.edu This would lead to the loss of the neopentoxy radical or the phenoxy radical. A prominent peak would be expected at m/z 57, corresponding to the highly stable tert-butyl cation ([C(CH₃)₃]⁺), resulting from the fragmentation of the neopentyl group. docbrown.info Other significant fragments would likely include the phenyl cation ([C₆H₅]⁺) at m/z 77 and the phenoxy cation ([C₆H₅O]⁺) at m/z 93.

| m/z | Proposed Fragment Ion | Origin |

| 57 | [C(CH₃)₃]⁺ | Fragmentation of the neopentyl group |

| 77 | [C₆H₅]⁺ | Phenyl group |

| 93 | [C₆H₅O]⁺ | Phenoxy group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (potential rearrangement) |

| [M-57]⁺ | [C₆H₅OCO]⁺ | Loss of the tert-butyl group |

| [M]⁺ | [C₁₂H₁₆O₃]⁺ | Molecular ion |

This table outlines the expected major fragments in the mass spectrum of this compound based on common fragmentation patterns. docbrown.infolibretexts.orgmiamioh.edu

By analyzing the gas chromatogram for extraneous peaks and identifying them through their mass spectra, a comprehensive impurity profile can be established. Common impurities could include unreacted starting materials such as phenol or neopentyl alcohol, as well as by-products from side reactions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation, identification, and quantification of non-volatile compounds. For the quantitative analysis of this compound, a reversed-phase HPLC method is generally suitable. unl.edu

A common stationary phase for this type of analysis is a C18-functionalized silica (B1680970) column, which separates compounds based on their hydrophobicity. unl.edu More polar compounds will elute earlier, while less polar compounds will have longer retention times. Given the structure of this compound, it is expected to be well-retained on a C18 column.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). An isocratic elution with a fixed solvent composition or a gradient elution where the solvent composition is changed over time can be employed to achieve optimal separation. The addition of a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase can help to produce sharper peaks and improve the reproducibility of the retention times. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound will absorb UV light. The wavelength of maximum absorbance for the aromatic chromophore would be selected for monitoring to ensure high sensitivity. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Isocratic or Gradient |

| Modifier | 0.1% Formic Acid or Phosphoric Acid |

| Detector | UV-Vis at wavelength of maximum absorbance |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table provides a general-purpose HPLC method for the analysis of aromatic carbonate esters. unl.edusielc.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of reaction mixtures, the determination of compound purity, and the preliminary separation of components. wikipedia.orglibretexts.org It is an invaluable tool for monitoring the progress of the synthesis of this compound.

The stationary phase for the TLC analysis of this compound would typically be a silica gel or alumina (B75360) plate. byjus.com A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a developing chamber containing a shallow pool of a suitable mobile phase (eluent).

The choice of the mobile phase is critical for achieving good separation. researchgate.net The polarity of the eluent is adjusted to control the movement of the compounds up the plate via capillary action. For the separation of this compound from its more polar starting materials (e.g., neopentyl alcohol and a phenyl chloroformate derivative), a mobile phase of intermediate polarity would be appropriate. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) in varying ratios can be tested to find the optimal composition.

As the solvent front moves up the plate, the components of the reaction mixture will travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. byjus.com The less polar product, this compound, will travel further up the plate (higher Retention Factor, Rf value) than the more polar starting materials.

The spots can be visualized under UV light, as the phenyl group is UV-active. Alternatively, staining with a developing agent such as potassium permanganate (B83412) or iodine can be used. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be monitored. The disappearance of the starting material spots and the appearance of the product spot indicate the completion of the reaction.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase | Hexane:Ethyl Acetate or Heptane:Dichloromethane (e.g., 9:1, 4:1 v/v) |

| Development | In a closed chamber with a saturated atmosphere |

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) |

This table outlines a typical TLC system for monitoring the synthesis of an aromatic carbonate ester. libretexts.orgbyjus.comresearchgate.net

Computational and Theoretical Chemistry Studies on 2,2 Dimethylpropyl Phenyl Carbonate

Quantum Chemical Calculations (QCC) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rsc.org It is particularly effective for calculating ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule such as 2,2-dimethylpropyl phenyl carbonate, DFT calculations can accurately predict optimized molecular geometry (bond lengths and angles), electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and thermodynamic quantities. researchgate.netmdpi.com

For instance, studies on propylene carbonate (PC) have used DFT to investigate its stability and decomposition pathways. rsc.org The HOMO and LUMO energy levels are crucial indicators of chemical reactivity; the HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability. In the context of electrolytes, DFT has been used to calculate the reduction and oxidation potentials of various organic carbonates, which is critical for their application in batteries. researchgate.netproquest.com Thermodynamic parameters for reactions, such as the transesterification of dimethyl carbonate with phenol (B47542) to produce diphenyl carbonate, have also been determined using DFT calculations to find reaction enthalpies and Gibbs free energy changes. mdpi.comresearchgate.net

Table 1: Representative Ground State Properties of Organic Carbonates Calculated by DFT (Note: This table presents illustrative data from related compounds, as specific values for this compound are not available in the cited literature.)

| Property | Molecule | Calculated Value | Significance |

| Binding Energy with Li⁺ | Propylene Carbonate (PC) | 45.3 kcal/mol | Indicates strength of ion-solvent interaction. proquest.com |

| Binding Energy with Li⁺ | Ethylene (B1197577) Carbonate (EC) | 43.7 kcal/mol | Lower binding energy suggests better desolvation. proquest.com |

| Reduction Potential (vs. Li/Li⁺) | Propylene Carbonate (PC) | 1.12 V | Predicts susceptibility to reduction at an anode. proquest.com |

| Oxidation Potential (vs. Li/Li⁺) | Propylene Carbonate (PC) | 6.09 V | Predicts stability against oxidation at a cathode. proquest.com |

| Gibbs Free Energy of Reduction | Propylene Carbonate (PC) | -32.65 kcal/mol | Indicates thermodynamic favorability of decomposition. researchgate.netproquest.com |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy than many DFT functionals, especially for energetics, but at a greater computational cost. acs.orgacs.org

These high-level methods are invaluable for obtaining precise thermochemical data. For example, the G3MP2 method, an ab initio composite method, has been used to calculate the standard molar enthalpies of formation for various organic carbonates, including tert-butyl phenyl carbonate and diphenyl carbonate, with results showing excellent agreement with experimental values derived from combustion calorimetry. nih.govacs.org In a detailed study of dimethyl carbonate (DMC), highly correlated ab initio methods were employed to perform a spectroscopic characterization, calculating equilibrium rotational constants and centrifugal distortion constants for its different conformers. acs.org Such high-accuracy calculations are crucial for building reliable models of molecular behavior.

Reaction Mechanism Modeling and Transition State Identification

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, a key factor governing reaction rates.

For organic carbonates, this approach has been applied to understand various reactions, including hydrolysis, decomposition, and synthesis. rsc.orgacs.org For example, DFT calculations have been used to model the oxidation-induced decomposition of propylene carbonate, identifying the products formed, which include CO₂, acetone, and propanal. rsc.org Theoretical models have also been proposed to outline the energy profiles for different reaction mechanisms in carbonates, such as base-catalyzed acyl cleavage (BAc2) versus alkyl cleavage (BAl2). researchgate.netnih.gov The study of the hydrolysis of both cyclic and acyclic carbonates involves locating the transition-state structures to understand how factors like ring strain influence reactivity. acs.orgarkat-usa.org Similarly, the mechanism for the synthesis of dimethyl carbonate from methanol (B129727) and CO₂ over catalysts has been investigated by identifying intermediates and calculating activation energy barriers for different steps. researchgate.nettudelft.nlrsc.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of molecules like this compound allows them to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine the energy barriers for interconversion between them. Quantum chemical calculations can predict the relative energies of different conformers. For instance, dimethyl carbonate has been shown to exist in two stable conformations, cis–cis and trans–cis, with the cis–cis form being the most stable. acs.org The energy barrier for the interconversion process was calculated to be approximately 3500 cm⁻¹. acs.org For more complex molecules like substituted diphenyl carbonates, conformational flexibility in solution has been studied, revealing dynamic processes such as the rotation of the aryl groups around the C(aryl)-O bonds with energy barriers of 8-10 kcal/mol. nih.gov

While quantum chemistry describes static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of molecular behavior in condensed phases (liquids or solids). mdpi.comrsc.orgnih.gov MD simulations have been used to investigate the vapor-liquid interface structures of organic carbonates like propylene carbonate and dimethyl carbonate, revealing differences in molecular orientation and ordering at the surface. acs.orgfigshare.com Such simulations are also used to understand structural, dynamical, and thermodynamical properties of polymers like polycarbonate, which is derived from carbonate monomers. acs.org

Solvation Models in Predicting Reactivity and Stability in Solution Phase

Most chemical reactions occur in a solution, where solvent molecules can significantly influence the reactivity and stability of the solute. Solvation models are computational methods used to account for these effects. They range from explicit models, where individual solvent molecules are included in the simulation, to implicit or continuum models, where the solvent is represented as a continuous medium with a specific dielectric constant. libretexts.orgyoutube.com

The Polarizable Continuum Model (PCM) is a common implicit solvation model. rsc.org In studies of organic carbonates used in electrolytes, a cluster-continuum approach is often employed, where the central molecule and its first solvation shell are treated quantum mechanically, and the bulk solvent is modeled as a continuum. rsc.org This hybrid approach has been used to study the oxidative stability of propylene carbonate complexes and the solvation of lithium ions in mixed carbonate electrolytes. rsc.orgresearchgate.net Theoretical studies on Na⁺ solvation in various carbonate ester solvents have used DFT to show that the formation of solvation complexes is a spontaneous process and that cyclic carbonates solvate ions more readily than linear ones. rsc.org These models are essential for accurately predicting reaction thermodynamics and kinetics in solution. nih.gov

Prediction of Spectroscopic Data for Experimental Validation

A critical application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the proposed molecular structure. DFT and other quantum chemical methods can accurately calculate spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgmdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict NMR shielding tensors, which can be converted into chemical shifts. nih.govbohrium.com Studies have demonstrated that DFT calculations can achieve high accuracy in predicting ¹H and ¹³C chemical shifts for organic molecules, serving as a powerful tool in structural elucidation. nih.govresearchgate.net Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. For various carbonate esters, DFT calculations have been used to predict shifts in the C=O and C-O stretching frequencies upon solvation or ion coordination, which aligns with experimental observations. rsc.orgrsc.org This predictive capability is invaluable for assigning experimental spectra and understanding how molecular structure and environment influence spectroscopic features.

Applications of 2,2 Dimethylpropyl Phenyl Carbonate in Chemical Synthesis

Role as a Carbonylating Reagent in Organic Transformations

2,2-Dimethylpropyl phenyl carbonate serves as an effective carbonylating reagent, a class of compounds crucial for introducing a carbonyl (C=O) group into organic molecules. Its utility stems from the principles of nucleophilic acyl substitution. The compound features a carbonyl carbon atom bonded to two different alkoxy/aryloxy groups: a sterically bulky neopentyloxy group and a phenoxy group. The phenoxy group is a relatively good leaving group, which facilitates the transfer of the neopentyloxycarbonyl moiety to a suitable nucleophile.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the phenoxide anion (PhO⁻) and resulting in a new carbonylated product.

Reaction Mechanism: R-O(C=O)O-Ph + Nu⁻ → [R-O(C(O⁻)Nu)O-Ph] → R-O(C=O)Nu + PhO⁻ (where R = 2,2-dimethylpropyl)

This reactivity allows this compound to act as a safer, less volatile alternative to highly toxic carbonyl sources like phosgene (B1210022). While dimethyl carbonate is a common green carbonylating agent, the asymmetric nature of this compound offers differentiated reactivity, potentially enabling selective carbonylations under specific catalytic conditions. For instance, its reaction with alcohols (alcoholysis) can yield other carbonate esters, demonstrating its capacity for transesterification. organic-chemistry.org

Precursor in the Synthesis of Substituted Carbamates and Urethanes

One of the most well-documented applications of phenyl carbonates is the synthesis of carbamates (also known as urethanes), which are key precursors to polyurethanes. This compound reacts with primary or secondary amines in a process called aminolysis to yield N-substituted neopentyl carbamates and phenol (B47542) as a byproduct.

This transformation follows the addition-elimination mechanism typical for carbonate esters. organic-chemistry.org The reaction is often catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or proceeds thermally. The formation of the carbamate (B1207046) is driven by the stability of the resulting product and the departure of the phenoxide leaving group.

The reaction rate is significantly influenced by steric and electronic factors. The bulky 2,2-dimethylpropyl (neopentyl) group introduces considerable steric hindrance around the carbonyl center, which can decrease reaction rates compared to less hindered carbonates. organic-chemistry.org However, this property can also be exploited for achieving selectivity in molecules with multiple amine groups.

The synthesis of carbamates is of immense industrial relevance, providing a non-phosgene route to isocyanate precursors for the polyurethane industry. orgsyn.org

Interactive Table: Representative Conditions for Carbamate Synthesis from Phenyl Carbonates

| Amine Substrate | Carbonate Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Diphenyl Carbonate | Pb(OAc)₂ | None | 180 | 97 |

| (2-Phenylethyl)amine | Benzyl Methyl Carbonate | K-tert-butoxide | Dioxane | 60 | High |

| Various Amines | Di-tert-butyl dicarbonate | DMAP | Acetonitrile (B52724) | Room Temp. | >95 |

| Benzylamine | Phenyl Carbamate | None | Neat | 100 | Good |

This table presents data for analogous reactions to illustrate typical conditions. Specific yields for this compound would vary based on the amine and precise conditions.

Utilization as a Protecting Group in Multistep Organic Synthesis (Conceptual)

In the strategic execution of complex organic syntheses, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent unwanted side reactions. chemicalbook.com Conceptually, this compound is an ideal reagent for introducing the neopentyloxycarbonyl (Npoc) group as a protective shield for amines.

This application is analogous to the widely used tert-butoxycarbonyl (Boc) group, which is installed using di-tert-butyl dicarbonate. wikipedia.org The reaction of an amine with this compound would form a stable N-Npoc carbamate. The lone pair of electrons on the amine nitrogen becomes delocalized through resonance with the adjacent carbonyl group, significantly diminishing its nucleophilicity and basicity. utwente.nl

Installation of Npoc Group: R'-NH₂ + (CH₃)₃CCH₂O(C=O)OPh → R'-NH-C(=O)OCH₂C(CH₃)₃ + PhOH

The key advantages of the conceptual Npoc group would be:

High Stability: The carbamate linkage is robust and stable under a wide range of conditions, including basic, nucleophilic, and reductive environments. The significant steric bulk of the neopentyl group would further enhance this stability, protecting the carbamate bond from cleavage.

Orthogonality: Its stability profile would likely differ from other common amine protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies in a molecule with multiple protected amines. chemicalbook.com

Deprotection to regenerate the free amine would likely be achieved under strong acidic conditions, similar to the cleavage of a Boc group, which proceeds via the formation of a stabilized tertiary carbocation. The Npoc group would cleave to release the amine, carbon dioxide, and the corresponding neopentyl cation.

Building Block for Complex Molecules and Heterocycles

Beyond its role in simple functional group transformations, this compound can be envisioned as a valuable C1 building block for constructing more complex molecular architectures, particularly heterocyclic ring systems. Carbonates can serve as synthons for a carbonyl group, enabling cyclization reactions with bifunctional substrates.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. orgsyn.orgrsc.org The synthesis of these rings often involves the reaction of a carbonyl source with a molecule containing two nucleophilic centers, such as a 1,2-, 1,3-, or 1,4-diamine or amino alcohol.

Drawing parallels from the established chemistry of related reagents like di-tert-butyl dicarbonate (Boc anhydride), this compound could be used in the synthesis of important nitrogen-containing heterocycles. rsc.org For example, the reaction with a 1,2-phenylenediamine derivative could lead to the formation of a benzimidazolone scaffold. The reaction would proceed via an initial aminolysis to form an intermediate carbamate, followed by an intramolecular cyclization with the second amine, displacing the neopentyl alcohol.

A plausible synthetic application is in the formation of quinazolinone derivatives. Reacting this compound with an anthranilamide (2-aminobenzamide) could, under thermal or catalytic conditions, lead to the formation of a quinazoline-2,4(1H,3H)-dione. This strategy provides a direct method for constructing the core heterocyclic ring from acyclic precursors. The choice of the carbonate allows for tuning of reactivity and reaction conditions.

Future Research Directions and Broader Academic Impact

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of organic carbonates often involves hazardous reagents like phosgene (B1210022). smolecule.com Modern chemistry, however, is increasingly focused on developing environmentally benign synthetic pathways. The pursuit of "green" methods for synthesizing 2,2-dimethylpropyl phenyl carbonate is a critical area for future research.

A key strategy is the advancement of transesterification processes . The reaction of neopentyl alcohol with a green methylating agent like dimethyl carbonate (DMC) represents a more sustainable alternative to phosgene-based methods. smolecule.comrsc.org Research in this area could focus on developing highly efficient and recyclable catalysts for this transesterification. Nanocrystalline zeolites, for instance, have shown promise in catalyzing the synthesis of non-symmetrical alkyl carbonates. Another avenue involves the use of basic ionic liquids as catalysts for the conversion of carbon dioxide, alcohols, and organic halides into unsymmetrical carbonates, offering a pathway that utilizes a greenhouse gas as a C1 feedstock. qub.ac.uk

Furthermore, light-induced synthesis presents an innovative and energy-efficient approach. The visible light-assisted, metal-free synthesis of unsymmetrical methyl aryl/alkyl carbonates from alcohols, methanol (B129727), and CO2 has been demonstrated, achieving high yields under ambient conditions. nih.govpdx.edu Future studies could adapt this methodology for the synthesis of this compound, potentially leading to a highly sustainable and atom-economical process.

Exploration of Catalytic Applications

The unique steric and electronic properties of this compound suggest its potential utility in various catalytic applications. The sterically hindered neopentyl group can influence the selectivity of catalytic reactions, a feature that can be exploited in fine chemical synthesis.

One area of exploration is its use as a transesterification reagent . In reactions where the transfer of a phenyl carbonate moiety is desired, the bulky neopentyl group could act as a "protective" group, preventing unwanted side reactions. This could be particularly useful in the synthesis of complex molecules where selectivity is paramount.

Additionally, the carbonate functionality itself can participate in catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, aryl carbonates can serve as electrophilic partners. figshare.com The specific reactivity of this compound in such reactions warrants investigation. The steric hindrance may influence the rate and selectivity of oxidative addition to the palladium center, potentially leading to novel catalytic transformations. Research into nickel-catalyzed cross-coupling reactions of sterically hindered aryl electrophiles could also provide a framework for exploring the catalytic potential of this compound.

Advanced Functional Material Design Based on the Carbonate Moiety

The carbonate group is a fundamental building block for a wide range of functional materials, most notably polycarbonates. The incorporation of the 2,2-dimethylpropyl group into polycarbonate structures could lead to materials with novel properties.

The steric bulk of the neopentyl group can significantly impact the physical and chemical properties of polymers. For instance, it can enhance thermal stability and influence the glass transition temperature of polycarbonates. google.com The synthesis of polycarbonates from sterically hindered monomers is an active area of research, with studies showing that activated carbonates can facilitate the polymerization of such monomers. Future work could focus on the ring-opening polymerization of cyclic carbonate monomers derived from neopentyl glycol to produce polycarbonates with tailored properties. The resulting polymers may exhibit enhanced hydrolytic stability and unique mechanical properties due to the bulky side chains.

Furthermore, the carbonate moiety can be a platform for creating functional nanomaterials. For example, CO2-based polycarbonates have been used to construct versatile and functional nanostructures for biomedical applications. By incorporating this compound or its derivatives into such systems, it may be possible to fine-tune the properties of these nanomaterials for specific applications.

Theoretical Prediction and Experimental Validation of Novel Reactivity

Computational chemistry offers a powerful tool for predicting the reactivity of molecules and guiding experimental design. For a compound like this compound, where experimental data is scarce, theoretical studies are particularly valuable.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of various reactions involving this carbonate. For example, computational studies can predict the energy barriers for transesterification reactions with different alcohols, providing insights into catalyst design. figshare.com Theoretical models can also elucidate the differences in energy profiles for various reaction mechanisms, such as base-catalyzed acyl cleavage versus alkyl cleavage. researchgate.net

The thermal decomposition of carbonates is another area where theoretical predictions can be insightful. Computational analysis of the pyrolysis of carbonates can help to understand the decomposition pathways and the stability of the molecule. chemsynthesis.com Such studies on this compound could predict its thermal behavior and guide its application in high-temperature settings.

Experimental validation of these theoretical predictions is a crucial component of future research. The synthesis of this compound, followed by detailed kinetic studies of its reactions and thorough characterization of its thermal properties, would provide the necessary data to confirm and refine the computational models. This synergistic approach of theoretical prediction and experimental validation will be instrumental in unlocking the full potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.